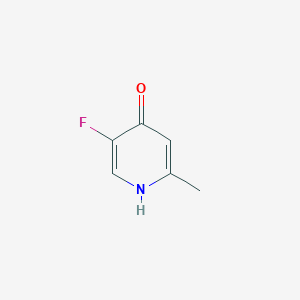
(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a difluoromethyl group and a fluorophenyl group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride typically involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and nitration, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to a series of reactions, including reduction and amination, to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
Uniqueness
(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both difluoromethyl and fluorophenyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H11ClF3NO2 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC名 |
(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-3-5(8(14)4-9(15)16)1-2-6(7)10(12)13;/h1-3,8,10H,4,14H2,(H,15,16);1H/t8-;/m0./s1 |
InChIキー |
VJUJTLXEEDQNQM-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)C(F)F.Cl |
正規SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


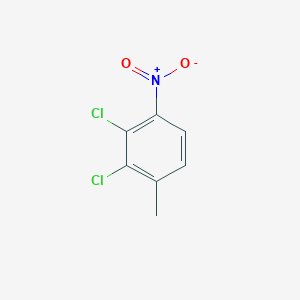

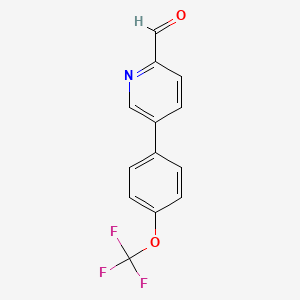
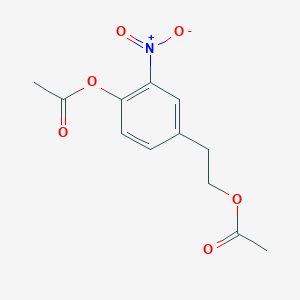

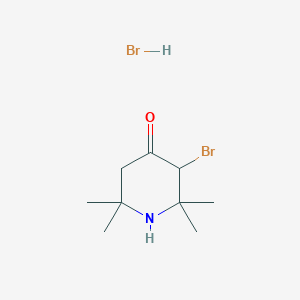

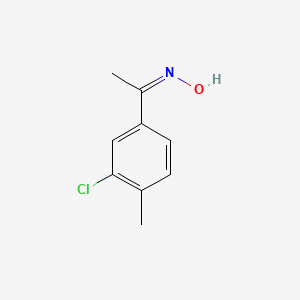
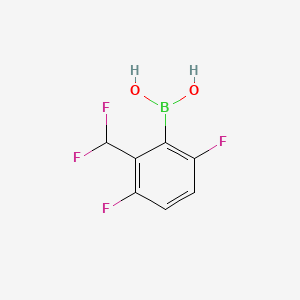
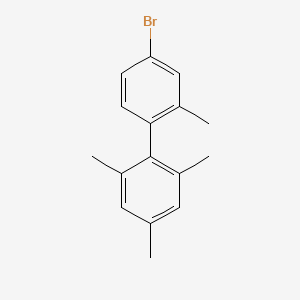
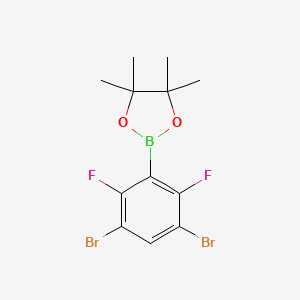
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
